8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the CAS Number: 1245648-97-8 . It has a molecular weight of 260.04 and its IUPAC name is 8-iodo [1,2,4]triazolo [1,5-a]pyridin-2-amine . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5IN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H, (H2,8,10) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Heterocyclic Compound Applications
Heterocyclic compounds, including triazoles, play a pivotal role in the synthesis of pharmaceuticals, with applications extending to antibacterial, antifungal, and antiviral agents. These compounds have been explored for their potent biological activities, showcasing their relevance in developing new therapeutic agents. The integration of triazole derivatives into compounds has been shown to enhance their biological efficacy, illustrating the compound's potential utility in drug discovery and development.
Biological and Medicinal Applications : Triazole derivatives have been identified as crucial scaffolds in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, antifungal, anticancer, and antiviral properties. Such compounds, by virtue of their heterocyclic structure, offer a versatile foundation for synthesizing new drugs with improved efficacy and selectivity against various biological targets (Nazarov et al., 2021).
Organic Synthesis and Catalysis : The unique properties of triazole derivatives make them integral in organic synthesis and catalysis. These compounds serve as key intermediates and catalysts in numerous chemical reactions, facilitating the synthesis of complex molecules. Their stability and reactivity under various conditions underscore their value in designing efficient, eco-friendly synthetic pathways (de Souza et al., 2019).
Sensing and Material Science : Triazole derivatives are utilized in the development of sensors and materials with novel properties. Their ability to interact with metals and other substances allows for the creation of sensitive detection systems for environmental and biological applications. Moreover, their incorporation into materials contributes to advancements in electronics, photonics, and nanotechnology (Alharbi, 2022).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to have significant biological activities .
Biochemical Pathways
Similar compounds have been found to inhibit the enzyme acetolactate synthase (ahas), which plays a crucial role in the biosynthesis of branched-chain amino acids .
Result of Action
Similar compounds have shown significant herbicidal activities .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .
Future Directions
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyridine family are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHJYZNVKBUSQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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